Vitexin-2-O-rhamnoside

Overview

Description

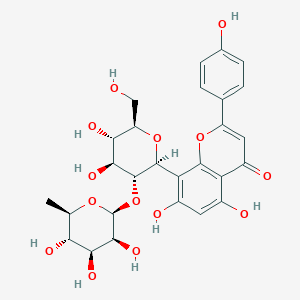

Vitexin-2-O-rhamnoside (molecular formula: C₂₇H₃₀O₁₄, molecular weight: 578.52 g/mol) is a flavone glycoside derived from apigenin, characterized by a rhamnose sugar moiety attached to the C-2 position of the flavonoid backbone . It is widely distributed in plants such as hawthorn (Crataegus spp.), beet stalks and leaves (Beta vulgaris), and passionfruit (Passiflora spp.) . This compound has garnered attention for its antioxidant, hypoglycemic, and cardioprotective properties, particularly in mitigating oxidative stress and modulating metabolic pathways like PI3K/Akt signaling .

Preparation Methods

Synthetic Routes and Reaction Conditions: Vitexin 2’'-O-rhamnoside can be synthesized through enzymatic reactions involving vitexin and rhamnose. The process typically involves the use of specific enzymes that catalyze the glycosylation of vitexin with rhamnose .

Industrial Production Methods: Industrial production of Vitexin 2’'-O-rhamnoside often involves extraction from plant sources, particularly from Crataegus pinnatifida leaves. The extraction process includes solvent extraction followed by purification steps such as chromatography to isolate the compound .

Chemical Reactions Analysis

Types of Reactions: Vitexin 2’'-O-rhamnoside undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H₂O₂) is commonly used as an oxidizing agent.

Reduction: Sodium borohydride (NaBH₄) can be used for reduction reactions.

Substitution: Enzymatic glycosylation reactions are common for substitution

Major Products: The major products formed from these reactions include oxidized or reduced forms of Vitexin 2’'-O-rhamnoside, depending on the specific reagents and conditions used .

Scientific Research Applications

Immunomodulatory Effects

Recent studies highlight the immunomodulatory properties of VR, particularly in the context of immunosuppression. In a controlled study involving BALB/c mice treated with cyclophosphamide (CY), VR was found to significantly restore body weight and improve organ health, specifically the spleen and thymus. Key findings include:

- Lymphocyte Proliferation : VR enhanced the proliferation of T and B lymphocytes, as well as natural killer (NK) and cytotoxic T lymphocyte (CTL) activities.

- Cytokine Secretion : The secretion levels of pro-inflammatory cytokines such as IFN-γ, IL-2, IL-6, and IL-12 were notably increased.

- Antioxidant Capacity : VR improved antioxidant enzyme activities (GSH-Px, CAT, SOD) while reducing malondialdehyde (MDA) levels, indicating reduced oxidative stress.

These results suggest that VR could be developed into a health product aimed at boosting immune function and combating oxidative damage in immunocompromised individuals .

Antioxidant Properties

The antioxidant capacity of VR has been extensively studied due to its implications for health and disease prevention. Research indicates that VR exhibits potent free radical scavenging abilities, which are crucial for mitigating oxidative stress-related conditions.

Table 1: Antioxidant Activity of this compound

| Parameter | Effect Observed |

|---|---|

| MDA Levels | Decreased |

| GSH-Px Activity | Increased |

| CAT Activity | Increased |

| SOD Activity | Increased |

| Total Antioxidant Capacity | Enhanced |

This table summarizes findings that demonstrate how VR enhances various antioxidant mechanisms in biological systems.

Absorption Mechanism Studies

Understanding the absorption mechanisms of VR is critical for its therapeutic application. A study utilizing both in situ and in vitro models demonstrated that:

- High Permeability : VR is classified as a high permeability compound according to the biopharmaceutical classification system.

- Absorption Mechanism : The absorption primarily occurs via passive diffusion, with significant enhancement observed when co-administered with P-glycoprotein inhibitors like verapamil and digoxin.

These insights are essential for formulating effective delivery systems for VR in clinical settings .

Pharmacokinetics

Pharmacokinetic studies have revealed that the bioavailability of VR is relatively low (approximately 4.89%). However, innovative approaches such as modifying its lipophilicity or combining it with other compounds may enhance its absorption and efficacy in therapeutic applications .

Table 2: Pharmacokinetic Profile of this compound

| Parameter | Value |

|---|---|

| Bioavailability | 4.89% |

| Effective Permeability Coefficient (P_eff) | cm/s |

This table provides a snapshot of the pharmacokinetic behavior of VR, highlighting its challenges in achieving sufficient systemic exposure.

Therapeutic Potential

VR has shown promise in various therapeutic applications beyond immunomodulation and antioxidant activity:

- Anti-inflammatory Effects : Studies indicate that VR can modulate inflammatory pathways, potentially benefiting conditions like arthritis and cardiovascular diseases.

- Cancer Research : Preliminary investigations suggest that VR may exert anti-cancer effects by inducing apoptosis in cancer cells through various signaling pathways .

Mechanism of Action

Vitexin 2’'-O-rhamnoside exerts its effects primarily through its antioxidative properties. It protects cells from oxidative stress by scavenging free radicals and inhibiting lipid peroxidation. The compound also modulates various signaling pathways involved in inflammation and apoptosis, contributing to its protective effects on cardiovascular health .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Vitexin-2-O-rhamnoside belongs to the flavone-C-glycoside family. Key structural analogues include:

- Vitexin (apigenin-8-C-glucoside): Lacks the rhamnose moiety, reducing its solubility and bioavailability compared to this compound .

- Vitexin-2-O-xyloside: Substitutes rhamnose with xylose, altering its pharmacokinetic properties and biological activity .

- Hyperoside (quercetin-3-O-galactoside): A flavonol-O-glycoside with a different aglycone (quercetin) and sugar position (C-3), leading to distinct antioxidant and anti-inflammatory effects .

- Rutin (quercetin-3-O-rutinoside): Contains a disaccharide (rutinose) and exhibits stronger free radical scavenging but lower α-glucosidase inhibitory activity than this compound .

Functional Activities

Pharmacokinetic and Pharmacodynamic Differences

Bioavailability and Excretion

- This compound: Exhibits low oral bioavailability (<10%) due to poor intestinal absorption and extensive phase II metabolism. Excreted primarily via biliary (60%) and renal (30%) routes as the unmetabolized compound .

- Hyperoside : Higher bioavailability (~25%) owing to better solubility and affinity for intestinal transporters .

- Rutin : Rapidly metabolized to quercetin by gut microbiota, leading to variable systemic exposure .

Therapeutic Efficacy in Disease Models

- Oxidative Stress: this compound reduces MDA levels by 40–50% in high-fat diet models, outperforming vitexin and rutin in lipid peroxidation inhibition .

- Cardiovascular Protection: this compound lowers LDL-C/TC ratio by 25%, comparable to hawthorn leaf extracts containing hyperoside and procyanidins .

Analytical Comparison and Quantification

HPLC Parameters for Flavonoid Glycosides

Plant-Specific Variability

- Beet Stalks: Contain 153.53 mg·L⁻¹ this compound, representing 42% of total flavonoids .

- Hawthorn Extracts: this compound constitutes 30–50% of flavones, alongside hyperoside (15–20%) and chlorogenic acid (10–15%) .

- Passionfruit Species : Passiflora foetida has the highest content (7.21%), followed by P. setacea (3.66%) and P. alata (2.89%) .

Biological Activity

Vitexin-2-O-rhamnoside is a flavonoid glycoside primarily derived from various plant species, including Passiflora and Buddleja. This compound has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and potential anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and analytical data.

This compound is characterized by its glycosidic structure, which contributes to its solubility and bioactivity. The molecular formula is CHO, with a molecular weight of 432.38 g/mol. Its structure allows it to interact with various biological targets, influencing cellular pathways.

Antioxidant Activity

Numerous studies have demonstrated the antioxidant properties of this compound. It has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cells.

- Research Findings : A study indicated that this compound exhibited significant antioxidant activity as measured by its ability to inhibit malondialdehyde (MDA) formation in human umbilical vein endothelial cells . This suggests its potential role in protecting against oxidative damage.

Anti-Inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.

- Case Study : In a model of acute inflammation, this compound administration led to a marked reduction in edema and inflammatory markers . This positions it as a potential therapeutic agent for inflammatory diseases.

Antimicrobial Activity

The antimicrobial effects of this compound have also been documented. It has shown efficacy against various bacterial strains and fungi.

- Study Insights : Research revealed that this compound exhibited inhibitory effects on pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, highlighting its potential use in developing natural antimicrobial agents .

Anticancer Properties

This compound's anticancer activity is particularly noteworthy. Studies have indicated that it can inhibit cell proliferation and induce apoptosis in cancer cell lines.

| Cell Line | Effect | Reference |

|---|---|---|

| MCF-7 (breast) | Inhibits DNA synthesis | |

| HepG2 (liver) | Induces apoptosis | |

| A549 (lung) | Reduces cell viability |

The mechanisms underlying the biological activities of this compound include:

- Antioxidant Mechanism : It enhances the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase.

- Anti-inflammatory Pathway : this compound inhibits nuclear factor kappa B (NF-kB) signaling, reducing the expression of inflammatory mediators.

- Anticancer Mechanism : It triggers apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Analytical Methods for Quantification

Accurate quantification of this compound is crucial for research and application purposes. High-performance liquid chromatography (HPLC) methods have been developed for this purpose.

HPLC Method Overview

| Parameter | Value |

|---|---|

| Column | Shim-pack VP-ODS C |

| Mobile Phase | Tetrahydrofuran/Acetonitrile/Phosphoric Acid (20:3:77) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 360 nm |

| Linearity Range | 4.05–202.50 μg/mL |

| Correlation Coefficient (r) | 0.9998 |

This method allows for sensitive detection and quantification of this compound in various samples, ensuring reliability in research applications .

Q & A

Basic Research Questions

Q. What standardized analytical methods are recommended for quantifying Vitexin-2-O-rhamnoside in plant extracts?

Quantification typically employs high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection. For instance, Wang et al. validated an HPLC method for simultaneous determination of this compound and related flavonoids, achieving a linear range of 0.1–50 μg/mL with a detection limit of 0.03 μg/mL . Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is preferred for pharmacokinetic studies due to its sensitivity (e.g., LOD of 0.1 ng/mL in rat plasma) . Key parameters include:

- Column : C18 reverse-phase

- Mobile phase : Acetonitrile/water with 0.1% formic acid

- Detection : MRM transitions at m/z 577.31 → 292.83 .

Q. How can researchers ensure the structural integrity of this compound during extraction?

Optimize extraction solvents (e.g., 70% ethanol or methanol) to preserve the glycosidic bond between vitexin and rhamnose. Thermal degradation studies suggest maintaining temperatures below 60°C during extraction . Validate purity using nuclear magnetic resonance (NMR) and high-resolution MS (HR-MS), comparing spectra with reference standards (e.g., CAS 64820-99-1) .

Q. What are the primary natural sources of this compound for research purposes?

The compound is abundant in Crataegus spp. (hawthorn), particularly C. oxyacantha fruits (1.79% of total flavonoids) , and Vitex trifolia . Extraction protocols involve defatting with hexane, followed by ethanol/water extraction and purification via column chromatography .

Advanced Research Questions

Q. How does this compound modulate oxidative stress pathways in vivo?

In cyclophosphamide-treated mice, this compound (20 mg/kg/day, oral) upregulated PI3K/Akt signaling, reducing malondialdehyde (MDA) by 45% and increasing superoxide dismutase (SOD) activity by 32% . Experimental design should include:

- Model : BALB/c mice with induced oxidative stress.

- Controls : Vehicle and positive control (e.g., N-acetylcysteine).

- Endpoints : Oxidative markers (MDA, SOD), phospho-Akt/Akt ratio via western blot .

Q. What molecular interactions underlie this compound's inhibition of cancer cell proliferation?

Molecular docking reveals binding to Ser46, Cys145, and His41 residues in MCF-7 breast cancer cells, disrupting DNA synthesis (IC50 = 17.5 μM) . Advanced studies should combine:

- In vitro assays : MTT proliferation, flow cytometry for cell cycle arrest.

- Kinase activity : ATPase assays for PI3K/Akt pathway inhibition.

- Structural analysis : X-ray crystallography or cryo-EM of compound-enzyme complexes .

Q. How can contradictory pharmacokinetic data from different studies be resolved?

Discrepancies in bioavailability (e.g., oral vs. intravenous administration) arise from poor solubility and first-pass metabolism. Mitigation strategies include:

- Formulation : Nanoencapsulation (e.g., liposomes) to enhance solubility .

- Analytical rigor : Cross-validate assays using isotopic labeling (e.g., deuterated standards) .

- Model selection : Compare results across species (rats vs. primates) to assess translational relevance .

Q. Data Contradiction Analysis

Q. Why do reported IC50 values for this compound vary across studies?

Variability stems from:

- Cell line differences : MCF-7 (IC50 = 17.5 μM) vs. HepG2 (IC50 = 28 μM) due to differential expression of drug transporters .

- Assay conditions : Serum-free media may underestimate cytotoxicity by 15–20% compared to serum-containing media .

- Standardization : Ensure batch-to-batch consistency of reference material (e.g., ≥98% purity, CAS 64820-99-1) .

Q. How should researchers address discrepancies in flavonoid content reported for Crataegus extracts?

Factors include:

- Geographic variation : Total flavonoid content ranges from 1.79% (Turkish C. oxyacantha) to 0.63% (Chinese cultivars) .

- Extraction protocols : Soxhlet vs. ultrasound-assisted extraction yields ±10% variability .

- Validation : Cross-check with certified reference materials (e.g., Sigma-Aldrich SML-1234) .

Q. Methodological Best Practices

Q. What guidelines ensure reproducibility in this compound research?

Properties

IUPAC Name |

8-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O14/c1-9-19(33)21(35)23(37)27(38-9)41-26-22(36)20(34)16(8-28)40-25(26)18-13(31)6-12(30)17-14(32)7-15(39-24(17)18)10-2-4-11(29)5-3-10/h2-7,9,16,19-23,25-31,33-37H,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYGPBZVKGHHTIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC=C(C=C5)O)O)O)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.